(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Description
Properties
CAS No. |
2365471-47-0 |
|---|---|
Molecular Formula |
C22H25FN4O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c23-13-7-2-8-14-27-19-12-6-5-11-17(19)20(26-27)22(29)25-18(21(24)28)15-16-9-3-1-4-10-16/h1,3-6,9-12,18H,2,7-8,13-15H2,(H2,24,28)(H,25,29)/t18-/m0/s1 |
InChI Key |
OJTAHWMZBJRSIR-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF |
Origin of Product |
United States |
Biological Activity
(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide, commonly referred to as a synthetic cannabinoid, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 396.46 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, particularly in the context of cannabinoid receptor interaction.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.46 g/mol |
| IUPAC Name | (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide |
| CAS Number | 1956435-22-5 |
The biological activity of (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide primarily involves its interaction with the endocannabinoid system. This compound acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes including pain sensation, mood regulation, and appetite control.
Receptor Binding Affinity
Research indicates that this compound has a high binding affinity for CB1 receptors, which are predominantly located in the brain. The binding affinity is quantified using the inhibitory constant (), which reflects how effectively the compound can displace a radiolabeled ligand from the receptor.
In Vitro Studies
In vitro studies have demonstrated that (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide exhibits significant agonistic activity at cannabinoid receptors. The following table summarizes key findings from various studies:
In Vivo Studies
In vivo studies further support the biological activity of this compound. For example, administration in animal models has shown:
-
Analgesic Effects : Reduction in pain response comparable to standard analgesics.
"The compound demonstrated a significant decrease in pain sensitivity in rodent models" .
- Appetite Stimulation : Increased food intake observed in treated subjects.
Case Studies
A notable case study involved the administration of this compound to patients with chronic pain conditions. The results indicated:
- Patient Response : A significant percentage reported improved pain management.
- Side Effects : Common side effects included dizziness and altered mood states.
These findings highlight the therapeutic potential of (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide while also underscoring the need for careful monitoring due to potential psychoactive effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) 1-(5-Fluoropentyl)-1H-Indazole Derivatives
Compounds sharing the 1-(5-fluoropentyl)-1H-indazole core but differing in amide substituents include:
- 2-{[1-(5-fluoropentyl)-1H-indazol-3-yl]formamido}-3-methylbutanamide (): This analog replaces the chiral phenylpropan-2-yl group with a 3-methylbutanamide. The shorter alkyl chain (3-methyl vs. phenylpropan-2-yl) may also decrease steric hindrance, altering metabolic pathways .
- Methyl(2S)-2-{[1-(fluoropentyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate (): The esterified methyl group and 3,3-dimethylbutanoate substituent introduce greater hydrophobicity, which could enhance tissue retention but reduce water solubility.
b) Indole vs. Indazole Derivatives
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (): Substituting indazole with indole removes one nitrogen atom from the heterocyclic ring, reducing electronegativity and possibly weakening π-π stacking with receptor sites. Indole derivatives are generally less potent at CB1 receptors compared to indazole analogs, as observed in preclinical studies .
Pharmacological and Metabolic Profiles
- Fluoropentyl Chain Impact: The 5-fluoropentyl group in the target compound increases metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs (e.g., pentyl or heptyl chains).
- Stereochemical Specificity: The (S)-configuration of the amino-oxo-phenylpropan-2-yl group may enhance receptor selectivity. Racemic mixtures of related compounds (e.g., 3-methylbutanamide derivatives) show reduced potency in vitro .
Structural Data and Conformational Analysis
Key bond angles and torsional data from highlight differences in molecular rigidity:
- C2–N2–C3–C4 Torsion: In the target compound, this angle influences the orientation of the indazole core relative to the amide group.
- Fluorine Positioning : The terminal fluorine in the 5-fluoropentyl chain minimizes polar interactions, favoring hydrophobic binding pockets. Shorter fluorinated chains (e.g., 3-fluoropentyl) reduce this effect .
Preparation Methods
Synthesis Overview
The synthesis involves three core stages:
- N-Alkylation to introduce the 5-fluoropentyl side chain.
- Hydrolysis of ester intermediates to carboxylic acids.
- Amide Coupling with (S)-2-amino-3-phenylpropanamide derivatives.
Stereochemical purity is achieved via enantioselective synthesis or chiral chromatography.
Detailed Preparation Methods
N-Alkylation of Indazole-3-Carboxylate
Starting Material : Methyl 1H-indazole-3-carboxylate.
Reagents :
- 1-Bromo-5-fluoropentane (alkylating agent).
- Potassium tert-butoxide (base).
- Tetrahydrofuran (THF) solvent.
Procedure :
- Dissolve methyl 1H-indazole-3-carboxylate (10 mmol) in THF.
- Add potassium tert-butoxide (12 mmol) and stir for 30 min at 0°C.
- Introduce 1-bromo-5-fluoropentane (15 mmol) and reflux for 18 h.
- Purify via column chromatography (ethyl acetate/hexane) to yield methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate.
Hydrolysis to Carboxylic Acid
Reagents :
Procedure :
Amide Coupling with Chiral Amino Acid Derivatives
Reagents :
- (S)-2-Amino-3-phenylpropanamide hydrochloride.
- Oxalyl chloride or EDC/HOBt (coupling agents).
- Triethylamine (base).
Procedure :
Oxalyl Chloride Method :
- Treat 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid (5 mmol) with oxalyl chloride (12.5 mmol) in dichloromethane (DCM).
- Stir for 30 min, then add (S)-2-amino-3-phenylpropanamide (5.5 mmol) and triethylamine (15 mmol).
- Stir for 90 min, extract with DCM, wash with NaHCO₃, and purify via flash chromatography.
EDC/HOBt Method :
- Activate carboxylic acid (5 mmol) with EDC (6 mmol) and HOBt (5.5 mmol) in DMF.
- Add (S)-2-amino-3-phenylpropanamide (5.5 mmol) and stir for 18–48 h.
- Extract with ethyl acetate, wash with brine, and purify via chromatography.
Yield :
Analytical Characterization
Spectral Data
Chromatographic Purity
| Method | Conditions | Purity |
|---|---|---|
| HPLC (Chiralpak® IA-3) | Hexane/isopropanol (80:20), 1 mL/min | >99% ee |
| GC-MS | DB-5MS column, 70 eV EI | 95–98% |
Optimization Challenges
- Regioselectivity : Competing alkylation at indazole N2 avoided by using bulky bases (e.g., potassium tert-butoxide).
- Racemization : Minimized by coupling at 0°C and using Boc-protected amino acids.
- Yield Improvement : Refluxing N-alkylation for 18 h increased yields by 15% compared to room-temperature reactions.
Scalability and Industrial Relevance
Comparative Synthesis Routes
| Step | Method A (Oxalyl Chloride) | Method B (EDC/HOBt) |
|---|---|---|
| Reaction Time | 2 h | 24–48 h |
| Yield | 72–78% | 65–70% |
| Purity | 98% | 95% |
| Cost | Low (bulk reagents) | High (coupling agents) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
